![molecular formula C12H21NO4S B1449704 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid CAS No. 766539-10-0](/img/structure/B1449704.png)
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid
Overview
Description
2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid, or TBPSA, is an organic compound with a wide range of applications in the scientific research field. It is a type of organic acid that has a sulfanyl group in its structure, which makes it a valuable compound for various types of studies. TBPSA has been widely used in the synthesis of various compounds, as well as for its various biochemical and physiological effects.
Scientific Research Applications
Asymmetric Synthesis of N-heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, play a crucial role in the stereoselective synthesis of amines and their derivatives. Extensive research over the last two decades has established tert-butanesulfinamide as a gold standard for the asymmetric synthesis of N-heterocycles via sulfinimines. This methodology facilitates the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are significant components of many natural products and compounds with therapeutic potential (Philip, Radhika, Saranya, & Anilkumar, 2020).
Corrosion Inhibition
Research has shown that organic acids, including acetic acid, are significant in the context of corrosion. Acetic acid vapors, in particular, have been identified in several industrial atmospheres, contributing to the corrosion of copper. Studies focusing on the relative aggressiveness of different acids have found acetic acid to be highly corrosive under specific conditions, highlighting the importance of understanding its effects for effective corrosion prevention and the development of corrosion inhibitors (Bastidas & La Iglesia, 2007).
Organic Corrosion Inhibitors
The inclusion of heteroatoms (O, S, N, and P) and π-electrons through conjugation has been emphasized as a prominent feature of organic inhibitors for protecting metals and alloys against corrosion in acidic media. Acetic acid, among other acids, has been studied for its role in industrial cleaning processes, where its interaction with organic inhibitors can significantly impact the efficacy of metallic dissolution inhibition (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Sulfonamides and Sulfato Species
Sulfonamides and sulfato species studies, while not directly mentioning 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid, highlight the broader chemical context in which related compounds operate. These studies touch upon the synthesis, applications, and environmental impact of various sulfonamides and their interactions with metals, contributing to a deeper understanding of related compounds' potential applications and behaviors (Carta, Scozzafava, & Supuran, 2012).
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in the development of proteolysis targeting chimeras (protacs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound 2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid acts as a linker in PROTACs. It connects the E3 ligase recruiting moiety to the target protein binding moiety. The rigidity of the linker can impact the 3D orientation of the PROTAC and thus the formation of the ternary complex, which is crucial for the degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific target protein and E3 ligase that the PROTAC is designed to interact with. By causing the degradation of the target protein, the compound can influence any biochemical pathways in which the target protein is involved .
Result of Action
The molecular and cellular effects of this compound are determined by the specific target protein that the PROTAC is designed to degrade. By causing the degradation of the target protein, the compound can influence the cellular processes in which the target protein is involved .
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJMMJOCIYELSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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